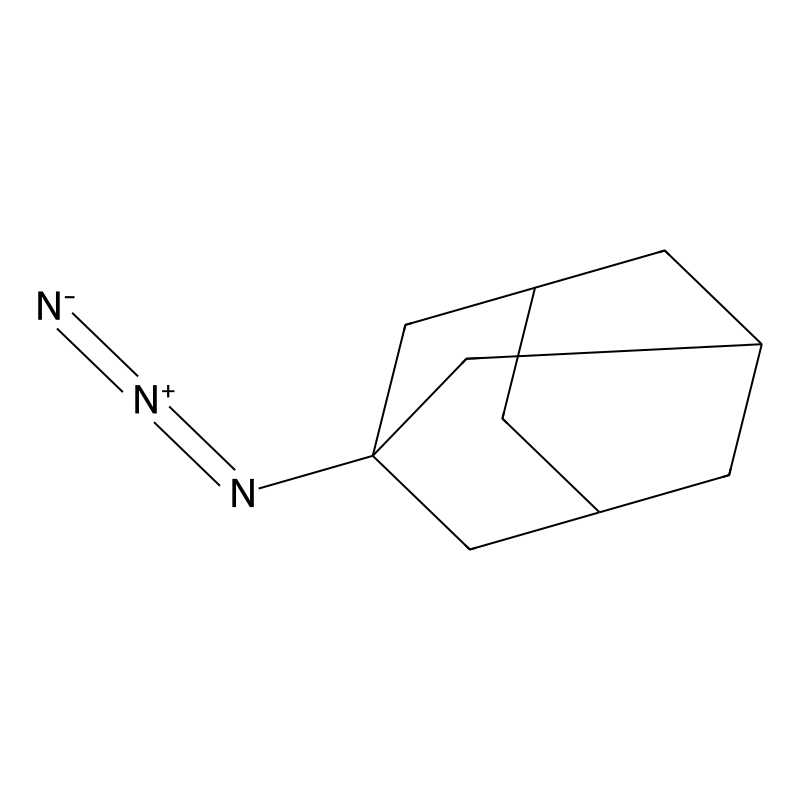

1-Azidoadamantane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Click chemistry

1-Azidoadamantane readily participates in click reactions, a type of chemical reaction known for its simplicity and efficiency. The azide group can react with alkynes under specific conditions to form a stable triazole linkage. This reaction allows researchers to conjugate different molecules, leading to diverse applications in material science, drug discovery, and bioconjugation .

Bioorthogonal reactions

The azide group in 1-Azidoadamantane exhibits bioorthogonality, meaning it reacts selectively with other functional groups without interfering with biological processes. This property makes it valuable for labeling biomolecules in living cells and organisms for various research purposes, including studying protein-protein interactions and cellular dynamics .

Medicinal Chemistry

Drug discovery and development

1-Azidoadamantane can serve as a chemical scaffold for designing and developing new therapeutics. By incorporating the azide group into potential drug candidates, researchers can explore its impact on pharmacokinetic and pharmacodynamic properties, potentially leading to improved drug efficacy and delivery .

Probe molecules

The unique reactivity and stability of 1-Azidoadamantane make it suitable for designing probe molecules to investigate specific biological processes. By attaching the azide group to various functional groups, researchers can target specific enzymes, receptors, or other biomolecules to understand their function and potential therapeutic implications .

1-Azidoadamantane is a chemical compound with the molecular formula and a CAS number of 24886-73-5. It is categorized as an azide derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The azido group () introduces significant reactivity, making 1-azidoadamantane a valuable intermediate in organic synthesis, particularly in the development of strained molecules and in various chemical transformations .

- Rearrangement Reactions: One significant reaction involves the rearrangement of 1-azidoadamantane to form 3-aryl-4-substituted compounds when treated with aluminum chloride. This reaction showcases its potential as a precursor for synthesizing more complex organic structures .

- Nucleophilic Substitutions: The azide group can undergo nucleophilic substitutions, making it useful in click chemistry, where it can react with alkynes to form triazoles .

- Thermal Decomposition: Organic azides, including 1-azidoadamantane, can decompose upon heating or under specific conditions, leading to the release of nitrogen gas and potentially forming reactive intermediates .

Several methods exist for synthesizing 1-azidoadamantane:

- Reaction of 1-Adamantanol with Sodium Azide: This method involves treating 1-adamantanol with sodium azide in sulfuric acid. This process effectively introduces the azido group into the adamantane framework, yielding 1-azidoadamantane as a product .

- Direct Azidation: Another approach includes direct azidation of adamantane derivatives using azide sources under controlled conditions to minimize decomposition risks associated with organic azides .

- Alternative Routes: Various synthetic routes have been explored in literature, emphasizing efficiency and yield while maintaining safety due to the inherent instability of azides .

1-Azidoadamantane serves multiple purposes in chemistry:

- Building Block for Complex Molecules: It is utilized as an intermediate for synthesizing various organic compounds, particularly those involving strained ring systems.

- Click Chemistry: The compound is pivotal in click chemistry applications due to its ability to react with alkynes, forming stable triazole linkages that are useful in bioconjugation and material science .

- Potential Drug Development: Its unique structure may allow for modifications that could lead to novel therapeutic agents, although this area requires further exploration.

Interaction studies involving 1-azidoadamantane primarily focus on its reactivity with other chemical entities rather than biological interactions. Its ability to engage in nucleophilic substitution reactions positions it as a candidate for further investigation into its interactions with various nucleophiles and electrophiles. The stability of the compound under different conditions also warrants examination to ensure safe handling during reactions involving this azide derivative .

Several compounds share structural similarities with 1-azidoadamantane, including:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Adamantane | Hydrocarbon | Parent structure; stable and non-reactive |

| 1-Azidobicyclo[2.2.2]octane | Bicyclic Azide | Higher strain; used in similar synthetic applications |

| 2-Azidoadamantane | Isomer | Different position of the azide group; varying reactivity |

| 1-Bromoadamantane | Halogenated Compound | Reactive halogen; used in substitution reactions |

Uniqueness of 1-Azidoadamantane

1-Azidoadamantane's uniqueness lies in its specific structural configuration that combines the stability of adamantane with the reactivity of the azide group. This combination enables it to serve as a versatile building block for synthesizing complex molecules while retaining manageable stability compared to other more reactive azides. Its applications in click chemistry further enhance its value within organic synthesis and materials science.

The classical synthesis of 1-azidoadamantane has been primarily based on nucleophilic substitution reactions involving adamantane derivatives and azide sources. The foundational work by Sasaki and colleagues established the first practical synthesis route using 1-adamantanol as the starting material [1]. This classical approach involves the treatment of 1-adamantanol with sodium azide in a mixture of sulfuric acid and chloroform under controlled conditions.

The mechanism of this classical synthesis proceeds through the formation of a 1-adamantyl carbocation intermediate under acidic conditions [1]. The tertiary nature of the adamantane bridgehead position facilitates this carbocation formation due to the high stability of the resulting ion. Sodium azide then performs nucleophilic attack on this carbocation, leading to the formation of 1-azidoadamantane with concurrent elimination of water [1].

The optimized classical procedure requires the use of 57% sulfuric acid in chloroform at 20-25°C for approximately 3 hours, yielding 1-azidoadamantane in 96% yield [1]. However, this method presents several limitations including the requirement for precise acid concentration control and the formation of side products under prolonged reaction conditions [1]. When stronger acid concentrations (95% sulfuric acid) are employed, the azide undergoes rearrangement to form 4-azahomoadamantan-3-ol derivatives through what is known as the Schmidt reaction [1].

The classical approach has been extended to other bridgehead alcohols including 3,5-dimethyl-1-adamantanol and 3,5,7-trimethyl-1-adamantanol, demonstrating the general applicability of this methodology to substituted adamantane systems [1]. The yields for these substituted derivatives range from 72-76%, indicating that steric hindrance around the bridgehead position has minimal impact on the reaction efficiency [1].

Modern Synthetic Routes

From 1,3-Dehydroadamantane with Hydrogen Azide

A significant advancement in 1-azidoadamantane synthesis was reported in the Russian patent literature, describing a novel approach using 1,3-dehydroadamantane as the starting material [2]. This methodology represents a departure from the classical alcohol-based approach and offers several advantages in terms of reaction efficiency and safety profile.

The procedure involves the alkylation of hydrogen azide by 1,3-dehydroadamantane in diethyl ether medium [2]. The key innovation lies in the in situ generation of anhydrous hydrogen azide from sodium azide and concentrated sulfuric acid in diethyl ether, which immediately dissolves the hydrogen azide and provides a safer reaction medium [2]. This approach eliminates the handling of gaseous hydrogen azide, which is known to be explosive in concentrated form [2].

The reaction proceeds under remarkably mild conditions, requiring only 20-40°C and completion within 10-20 minutes [2]. The optimal molar ratio of 1,3-dehydroadamantane to hydrogen azide is 1:2-2.7, and the reaction begins at room temperature with heat generation due to the exothermic nature of the process [2]. This self-heating effect is sufficient to maintain the reaction temperature within the optimal range without external heating [2].

The mechanism involves direct nucleophilic addition of hydrogen azide to the electron-deficient bridgehead position of 1,3-dehydroadamantane [2]. The dehydroadamantane framework contains a highly strained bridgehead double bond that readily undergoes addition reactions with nucleophiles [2]. The use of anhydrous conditions is critical to prevent competing hydrolysis reactions that would lead to the formation of 1-adamantanol as a side product [2].

This methodology achieves yields of 85-90% with minimal side product formation [2]. The product isolation involves simple solvent removal followed by recrystallization from 2-propanol [2]. The process is characterized by excellent atom economy and reduced waste generation compared to classical approaches [2].

Halogenoadamantane Conversion Techniques

The conversion of halogenated adamantane derivatives to the corresponding azides represents an alternative synthetic pathway that has been explored for 1-azidoadamantane preparation. This approach typically employs 1-bromoadamantane or 1-chloroadamantane as starting materials and relies on nucleophilic substitution with azide sources [3] [1].

The direct substitution method involves treating 1-bromoadamantane with sodium azide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [1]. The reaction typically requires elevated temperatures (60°C) and extended reaction times (up to 12 hours) to achieve complete conversion [1]. The yields obtained through this method are generally moderate, and the reaction rate is significantly slower compared to the carbocation-mediated approaches [1].

An improved variant of this methodology was developed by Miller, who introduced zinc chloride as a catalyst to enhance the substitution rate [1]. The zinc chloride functions as a Lewis acid, activating the carbon-halogen bond and facilitating nucleophilic attack by the azide ion [1]. However, even with catalytic enhancement, this approach remains relatively slow compared to other synthetic routes [1].

The mechanism of halogenoadamantane conversion proceeds through a classic SN2-type substitution, although the bridgehead nature of the carbon center introduces significant steric hindrance that retards the reaction rate [1]. The polar aprotic solvents are essential for solubilizing the sodium azide and providing the necessary nucleophilicity for the azide anion [1].

Recent developments in this area have focused on the use of alternative azide sources and reaction conditions to improve the efficiency of the transformation. Phase-transfer catalysis has been explored as a method to enhance the availability of azide ions in organic media, potentially leading to improved reaction rates and yields [1].

Trimethylsilyl Azide-Mediated Synthesis

The use of trimethylsilyl azide as an azide source for 1-azidoadamantane synthesis represents a more recent development in the field [4] [5]. Trimethylsilyl azide offers several advantages over inorganic azide sources, including enhanced solubility in organic solvents and the ability to participate in Lewis acid-catalyzed transformations [4].

The methodology typically employs 1-adamantyl chloride as the starting material and trimethylsilyl azide in the presence of a Lewis acid catalyst [4]. The reaction proceeds under mild conditions and generates trimethylsilyl chloride as a volatile byproduct that can be easily removed [4]. The mechanism involves the activation of the adamantyl chloride by the Lewis acid, followed by nucleophilic displacement by the azide group from trimethylsilyl azide [4].

The synthetic protocol using trimethylsilyl azide typically involves dissolving the adamantyl halide and trimethylsilyl azide in an appropriate solvent, followed by the addition of a catalytic amount of a Lewis acid such as titanium tetrachloride or boron trifluoride etherate [4]. The reaction mixture is maintained at room temperature or slightly elevated temperatures until completion [4].

One limitation of this approach is the requirement for expensive trimethylsilyl azide reagent, which can impact the overall cost-effectiveness of the synthesis [4]. Additionally, the yields reported for this methodology are generally lower than those achieved through the classical sulfuric acid-based approach [4]. However, the mild reaction conditions and improved safety profile make this method attractive for certain applications [4].

Green Chemistry Approaches to 1-Azidoadamantane Synthesis

The development of environmentally sustainable synthetic routes to 1-azidoadamantane has become increasingly important as environmental regulations tighten and the pharmaceutical industry seeks to reduce its ecological footprint [6]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and the use of renewable feedstocks [6].

Solvent selection represents a critical aspect of green chemistry implementation in azidoadamantane synthesis [6]. The classical synthesis employs chloroform, which is classified as a hazardous halogenated solvent with environmental persistence and potential carcinogenic properties [6]. Alternative solvent systems have been investigated to replace chloroform while maintaining reaction efficiency [6].

The hydrogen azide methodology using diethyl ether represents a significant improvement in terms of green chemistry principles [2]. Diethyl ether is a more environmentally benign solvent that can be readily recovered and recycled [2]. The reaction generates minimal waste products and exhibits excellent atom economy [2]. Furthermore, the mild reaction conditions reduce energy requirements compared to methods requiring elevated temperatures [2].

Water-based reaction systems have been explored as the ultimate green alternative for azidoadamantane synthesis [6]. However, the hydrophobic nature of adamantane derivatives and the sensitivity of azide reagents to hydrolysis present significant challenges in aqueous media [6]. Research efforts have focused on the development of surfactant systems and phase-transfer catalysts to enable efficient reactions in aqueous environments [6].

Microwave-assisted synthesis has been investigated as a method to reduce reaction times and energy consumption in azidoadamantane preparation [6]. The selective heating provided by microwave irradiation can accelerate reaction rates while maintaining mild overall conditions [6]. Preliminary studies have shown promise for microwave-enhanced conversion of adamantyl halides to azides [6].

Continuous flow chemistry represents another green technology approach that has been applied to azidoadamantane synthesis [7]. Flow reactors offer enhanced safety for handling hazardous azide intermediates, improved heat and mass transfer, and the potential for continuous production [7]. The small reactor volumes and precise control over reaction parameters make flow systems particularly attractive for processes involving explosive or toxic intermediates [7].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 1-azidoadamantane presents numerous technical and economic challenges that must be carefully addressed [8]. The explosive nature of azide compounds introduces significant safety considerations that become paramount at larger scales [9].

Process safety assessment is the first critical step in scaling azidoadamantane synthesis [9]. Azide compounds are known to be sensitive to shock, heat, and friction, with the potential for explosive decomposition [9]. Comprehensive risk analysis must evaluate all potential failure modes and implement appropriate safeguards [9]. This includes the use of explosion-proof equipment, blast-resistant construction, and emergency response protocols [9].

Heat management becomes increasingly challenging at larger scales due to the exothermic nature of azide formation reactions [8]. The hydrogen azide methodology, while offering rapid reaction times, generates significant heat that must be effectively removed to prevent temperature excursions [2]. Industrial-scale reactors require sophisticated cooling systems and temperature monitoring to maintain safe operating conditions [8].

Waste management considerations are amplified at industrial scale [8]. The classical synthesis generates acidic waste streams containing heavy metal salts that require specialized treatment [1]. Industrial facilities must implement comprehensive waste treatment systems to meet environmental discharge standards [8]. The hydrogen azide approach offers advantages in this regard due to reduced waste generation [2].

Raw material supply chain reliability becomes critical for industrial production [8]. The availability of starting materials such as 1,3-dehydroadamantane or adamantyl halides in bulk quantities must be secured [8]. Quality specifications for raw materials become more stringent to ensure consistent product quality [8].

Equipment design for industrial azidoadamantane production must incorporate specialized features for handling explosive materials [9]. This includes static electricity elimination systems, inert atmosphere capabilities, and remote operation controls [9]. The capital investment required for such specialized equipment can be substantial [8].

Process monitoring and control systems must be implemented to ensure consistent product quality and safe operation [8]. Real-time monitoring of temperature, pressure, and composition becomes essential [8]. Statistical process control methods are employed to detect process variations and implement corrective actions [8].

Regulatory compliance requirements for industrial azide production are extensive [10]. Facilities must meet occupational safety standards for worker protection [10]. Environmental permits are required for air emissions and wastewater discharge [10]. Transportation and storage of azide compounds are subject to hazardous materials regulations [10].

Economic viability analysis must consider all aspects of industrial production including raw material costs, utility requirements, labor costs, waste treatment expenses, and regulatory compliance costs [8]. The market demand for 1-azidoadamantane and competitive pricing from alternative suppliers influence the economic attractiveness of internal production [8].

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable